
Cadmium;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and copper are both heavy metals that are often combined to form alloys. Cadmium is a chemical element with the symbol Cd and atomic number 48, while copper has the symbol Cu and atomic number 29. When combined, cadmium and copper create an alloy that exhibits unique properties, such as increased strength and hardness, with minimal reduction in electrical conductivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium and copper alloys can be prepared by dissolving the pure metals in nitric acid (HNO₃). The concentration of the metals is verified by complexometric titration and gravimetric analysis .
Industrial Production Methods
Industrially, cadmium is often produced as a by-product of zinc production. The chief zinc ore, zinc blende, or sphalerite, contains cadmium, which becomes concentrated in the fumes during roasting. These fumes are treated in various steps to obtain cadmium with over 99.9% purity . Copper is typically extracted from its ores through smelting and electrolysis.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium and copper undergo various chemical reactions, including:
Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO), especially when heated.
Reduction: Copper can be reduced from its ions in solution to metallic copper.
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂).
Common Reagents and Conditions
Oxidizing agents: Oxygen (O₂), halogens (Cl₂, Br₂).
Reducing agents: Hydrogen (H₂), carbon ©.
Acids: Nitric acid (HNO₃), hydrochloric acid (HCl), hydrobromic acid (HBr).
Major Products
Cadmium oxide (CdO): Formed when cadmium reacts with oxygen.
Cadmium halides (CdCl₂, CdBr₂): Formed when cadmium reacts with halogens.
Metallic copper: Formed by the reduction of copper ions.
Applications De Recherche Scientifique
Cadmium and copper alloys have various applications in scientific research:
Chemistry: Used in the preparation of standard solutions for analytical chemistry.
Biology: Studied for their effects on living organisms, including their toxicity and bioaccumulation.
Medicine: Investigated for their potential use in medical devices and treatments.
Industry: Used in the production of batteries, coatings, and pigments.
Mécanisme D'action
Cadmium exerts its effects by binding to red blood cells in complexes with large-molecule proteins (albumin) and accumulating in the liver. When complexed with small-molecule proteins (metallothionein), it is reabsorbed in the renal tubules . Cadmium can induce oxidative stress, disrupt cellular events, and cause genomic instability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc (Zn): Cadmium is physically similar to zinc but is denser and softer.
Lead (Pb): Like cadmium, lead is a toxic heavy metal with similar industrial applications.
Mercury (Hg): Another toxic heavy metal with similar chemical properties.
Uniqueness
Cadmium’s unique properties include its ability to increase the strength and hardness of alloys with minimal reduction in electrical conductivity . Its toxicity and bioaccumulation also make it a subject of extensive research in environmental and health sciences .
Propriétés
Numéro CAS |
37364-06-0 |
|---|---|
Formule moléculaire |
CdCu |
Poids moléculaire |
175.96 g/mol |
Nom IUPAC |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
Clé InChI |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


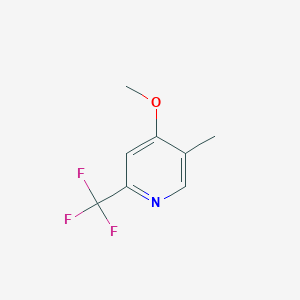

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
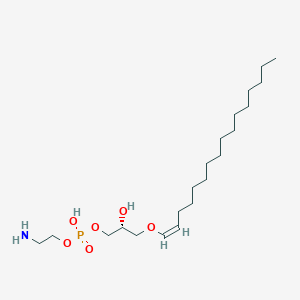

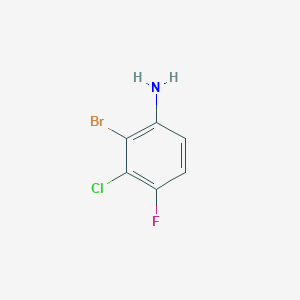

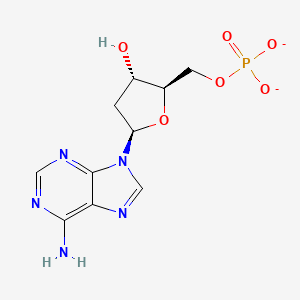
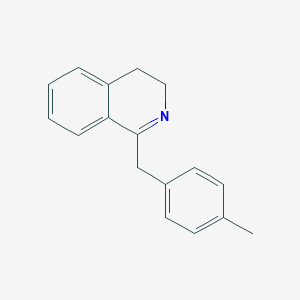
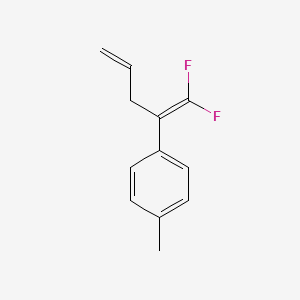
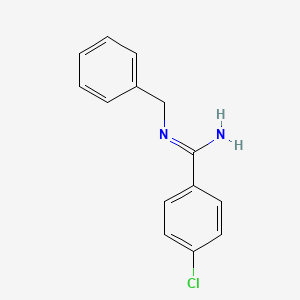
![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

